molecular formula C13H13NO4 B1589559 Ethyl 5-acetoxyindole-2-carboxylate CAS No. 31720-89-5

Ethyl 5-acetoxyindole-2-carboxylate

Cat. No. B1589559
CAS RN: 31720-89-5
M. Wt: 247.25 g/mol
InChI Key: ZWHLFJOLMBDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-acetoxyindole-2-carboxylate is a research chemical . It is also known as 5-Acetoxy-1H-indole-2-carboxylic ethyl ester or 5-Acetoxy-2-carbethoxyindole . It is used as a building block for complex chemical compounds .


Molecular Structure Analysis

The molecular formula of Ethyl 5-acetoxyindole-2-carboxylate is C13H13NO4 . Its molecular weight is 247.25 g/mol .


Physical And Chemical Properties Analysis

Ethyl 5-acetoxyindole-2-carboxylate has a molecular weight of 247.25 g/mol . Its molecular formula is C13H13NO4 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Safety And Hazards

Ethyl 5-acetoxyindole-2-carboxylate is intended for research use only and is not for human or veterinary use . Specific safety and hazard information was not found in the sources I accessed.

Future Directions

Ethyl 5-acetoxyindole-2-carboxylate is a useful research chemical and can be used as a building block for complex chemical compounds . It could potentially be used in the development of new drugs or treatments, but more research is needed in this area .

properties

IUPAC Name

ethyl 5-acetyloxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)12-7-9-6-10(18-8(2)15)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHLFJOLMBDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464097
Record name ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetoxyindole-2-carboxylate

CAS RN

31720-89-5
Record name ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of ethyl 5-hydroxyindole-2-carboxylate (7.79 g) and DMAP (20 mg) in acetic anhydride (80 ml) was heated at 80° C. for 4 hours. The reaction was concentrated in vacuo and the residue was dissolved in ethyl acetate. Combined organic extracts were washed with hydrochloric acid (2.0 M), saturated aqueous sodium hydrogen carbonate solution, water, aqueous saturated sodium chloride solution and dried (MgSO4). The solution was concentrated in vacuo to give the product as a yellow solid (9.39 g, 100%): NMR δ(CD3SOCD3) 1.20 (t, 3H), 2.10 (s, 3H), 4.19 (q, 2H), 6.86 (dd, 1H), 6.97 (d, 1H), 7.20 (s, 1), 7.29 (d, 1H); M/z (+) 248 (MH+).
Quantity
7.79 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lehr - Journal of medicinal chemistry, 1997 - ACS Publications
… substituents in the phenyl part of the indole were prepared starting from the appropriately substituted ethyl indole-2-carboxylates 17a−d,f,g or ethyl 5-acetoxyindole-2-carboxylate (17e). …
Number of citations: 47 pubs.acs.org

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